3-(3-aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one
Description
3-(3-Aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound featuring a pyrazinone core substituted with a methyl group and a 3-aminopyrrolidine moiety. The pyrrolidine ring introduces conformational rigidity and hydrogen-bonding capabilities via its amine group, which may enhance interactions with biological targets such as enzymes or receptors . While the compound is listed as discontinued in commercial catalogs, its structural features align with intermediates used in drug discovery, particularly in the development of kinase inhibitors or neurotransmitter modulators .
Properties
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-5-3-11-8(9(12)14)13-4-2-7(10)6-13/h3,5,7H,2,4,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGUPPXWFIXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reactions: Involving the reaction of 3-aminopyrrolidine with appropriate carbonyl compounds under acidic or basic conditions.
Reduction Reactions: Reduction of pyrazinone derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Substituting functional groups on the pyrazinone ring with appropriate reagents.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of reagents, solvents, and reaction conditions is tailored to achieve cost-effective and environmentally friendly production.
Types of Reactions:
Oxidation Reactions: Oxidation of the aminopyrrolidine group using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the pyrazinone ring using reducing agents such as LiAlH4 or NaBH4.
Substitution Reactions: Substitution reactions involving the pyrazinone ring, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.
Substitution: Nucleophiles like alkyl halides, electrophiles like acyl chlorides, in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the aminopyrrolidine group.
Reduction Products: Reduced pyrazinone derivatives.
Substitution Products: Substituted pyrazinone derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Ring Systems
3-(3-(Aminomethyl)azetidin-1-yl)-1-methylpyrazin-2(1H)-one (CAS: 1490608-78-0)
- Structure : Replaces the pyrrolidine ring with a smaller azetidine (4-membered ring), introducing higher ring strain and altered stereoelectronic properties.
- Molecular Formula : C₉H₁₄N₄O
- Molecular Weight : 194.23 g/mol
- Key Differences : The azetidine’s compact size may reduce steric hindrance but limit hydrogen-bonding interactions compared to pyrrolidine. This compound is also discontinued, suggesting challenges in synthesis or stability .
3-(4-Aminopiperidin-1-yl)-1-methylpyrazin-2(1H)-one Hydrochloride (CAS: 1638612-80-2)
- Structure : Features a piperidine (6-membered ring) instead of pyrrolidine, offering increased flexibility and a different spatial arrangement of the amine group.
- Key Differences : Piperidine’s larger ring may enhance binding to flat hydrophobic pockets in proteins. The hydrochloride salt improves solubility, a critical factor for bioavailability .
Brominated Derivatives (e.g., 5-Bromo-3-(1-(2-hydroxyethyl)-1H-pyrazol-4-ylamino)-1-methylpyrazin-2(1H)-one)
- Structure : Incorporates a bromine atom and a hydroxyethyl-pyrazole substituent.
- These derivatives are explored for kinase inhibition or as intermediates in radiopharmaceuticals .
Physicochemical and Pharmacological Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Potential Applications |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₅N₅O¹ | 221.26 | Pyrrolidine amine for H-bonding; methylpyrazinone for π-π interactions | Neuromodulators, kinase inhibitors |
| 3-(3-(Aminomethyl)azetidin-1-yl) analog | C₉H₁₄N₄O | 194.23 | Smaller ring size, higher strain | High-throughput screening scaffolds |
| Piperidine derivative (HCl salt) | C₁₀H₁₇ClN₅O | 257.73 | Improved solubility; flexible 6-membered ring | CNS-targeted therapies |
| Brominated pyrazinone | C₁₀H₁₁BrN₆O | 311.15 | Bromine for radiolabeling; pyrazole for metal coordination | Anticancer agents, imaging probes |
Biological Activity
3-(3-Aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(3-Aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one is , with a molecular weight of approximately 168.21 g/mol. The structure consists of a pyrazinone core with an aminopyrrolidine substituent, which is believed to enhance its binding affinity to biological targets.
Research indicates that 3-(3-Aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one may act through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in various biochemical pathways. Binding to the active sites of these enzymes prevents substrate interaction, thereby inhibiting their catalytic functions.
- Receptor Modulation : Preliminary studies suggest that this compound may interact with certain receptors, potentially modulating their activity and influencing downstream signaling pathways.
Biological Activity
The biological activity of 3-(3-Aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one has been evaluated in various studies:
Antimicrobial Activity
In vitro assays have demonstrated that the compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed studies are required to elucidate the exact pathways involved.
Antiviral Potential
Recent investigations have indicated that this compound may possess antiviral activity. It has shown promise in inhibiting viral replication in cell cultures, suggesting potential application in treating viral infections.
Case Studies
Case Study 1: Enzyme Inhibition
A study conducted by researchers at a leading pharmaceutical company explored the enzyme inhibitory effects of 3-(3-Aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one on a specific target enzyme involved in metabolic disorders. The results indicated a significant reduction in enzyme activity at micromolar concentrations, highlighting its potential as a therapeutic agent for metabolic diseases.
Case Study 2: Antiviral Screening
In another study, the compound was screened against several viruses, including influenza and coronaviruses. The findings revealed that 3-(3-Aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one effectively reduced viral titers in infected cell lines, suggesting its potential as an antiviral candidate.
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Significant reduction in enzyme activity at micromolar concentrations. |
| Study B | Antiviral Screening | Effective reduction of viral titers in infected cell lines. |
| Study C | Antimicrobial Activity | Demonstrated antimicrobial properties against specific bacterial strains. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
